4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
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Description
4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a useful research compound. Its molecular formula is C11H10Cl2N4OS and its molecular weight is 317.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of 1,2,4-triazole derivatives for antimicrobial purposes. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and tested for their antimicrobial activities against various microorganisms. Some of these derivatives exhibited good to moderate activities, indicating their potential in antimicrobial application (Bektaş et al., 2007).
Molecular Structure Analysis
The molecular structure of triazinone derivatives has been studied, such as the synthesis and analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. This research contributes to understanding the structural properties and potential applications of triazinone derivatives in various fields (Hwang et al., 2006).
Larvicidal and Antimicrobial Properties
A study on novel triazinone derivatives showed both larvicidal and antimicrobial properties. These derivatives were tested against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, highlighting their potential in pest control and antimicrobial applications (Kumara et al., 2015).
Inhibition of Carbonic Anhydrase
S-triazine derivatives incorporating sulfanilamide and other motifs have been reported to inhibit carbonic anhydrase isoforms. This is particularly relevant for developing new therapeutic agents targeting specific physiological and pathological processes (Havránková et al., 2018).
Synthesis and Reactivity
Studies on the synthesis and reactivity of triazinone derivatives provide insights into their potential applications in material science and chemical synthesis. For example, the research on 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-ones discusses nucleophilic substitution reactions to produce novel fiber reactive triazinyl derivatives (Renfrew et al., 2003).
Properties
IUPAC Name |
4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)9(13)4-7/h2-4H,5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEWKMZQKXRJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.